Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of triazolo-pyrimidine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the triazolo-pyrimidine core. This core can be synthesized via the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The thiophene moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, compounds containing the triazolo-pyrimidine scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its combination of triazolo-pyrimidine and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel therapeutic agents with potentially improved efficacy and selectivity.
Properties
Molecular Formula |
C19H15N5O3S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H15N5O3S/c1-11-8-14(24-19(22-11)20-10-21-24)16(25)23-17-15(18(26)27-2)13(9-28-17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,23,25) |
InChI Key |
OOYGCNVLZDHGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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